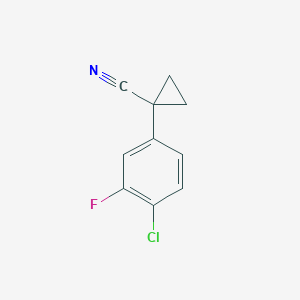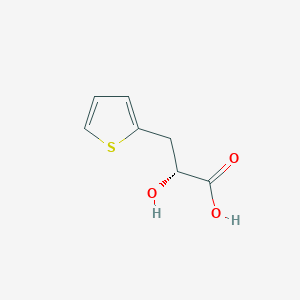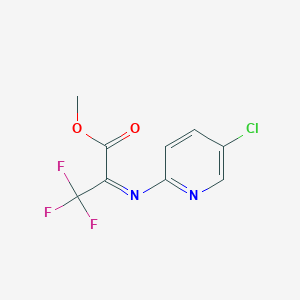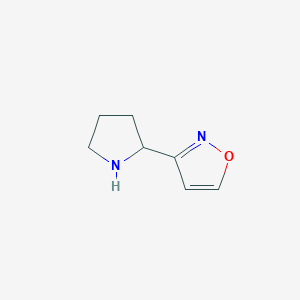
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide is a complex organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-methylthio-4-methylthiazole with a suitable sulfonamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The thiazole ring can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the thiazole ring.
Scientific Research Applications
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in the search for new antimicrobial or anticancer agents.
Medicine: Its unique structure allows it to interact with specific biological targets, making it a potential therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide involves its interaction with specific molecular targets in biological systems. The thiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of biochemical pathways, resulting in various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-1,3-thiazol-4-yl)methyl]thio}acetic acid
- **4-{[(4-Methyl-1,3-thiazol-2-yl)thio]methyl}benzoic acid
- **5-Methyl-1,3,4-thiadiazol-2-yl)thio]acetic acid
Uniqueness
3-(((2-(methylthio)thiazol-4-yl)methyl)thio)-N-sulfamoylpropanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C8H14N4O2S4 |
|---|---|
Molecular Weight |
326.5 g/mol |
IUPAC Name |
3-[(2-methylsulfanyl-1,3-thiazol-4-yl)methylsulfanyl]-N'-sulfamoylpropanimidamide |
InChI |
InChI=1S/C8H14N4O2S4/c1-15-8-11-6(5-17-8)4-16-3-2-7(9)12-18(10,13)14/h5H,2-4H2,1H3,(H2,9,12)(H2,10,13,14) |
InChI Key |
ROGWPWGVWDRKQL-UHFFFAOYSA-N |
Isomeric SMILES |
CSC1=NC(=CS1)CSCC/C(=N/S(=O)(=O)N)/N |
Canonical SMILES |
CSC1=NC(=CS1)CSCCC(=NS(=O)(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


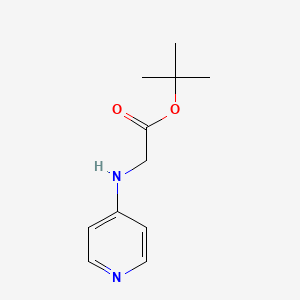
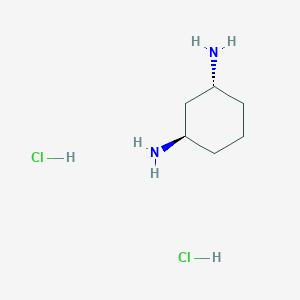
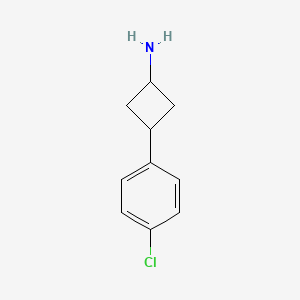
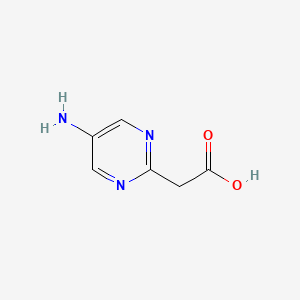

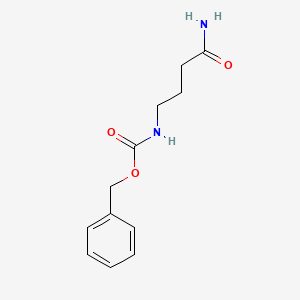
![4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12283407.png)
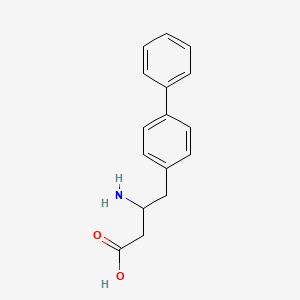
![Ethyl 2-[[3-hydroxy-2-(phenylmethoxycarbonylamino)butanoyl]amino]acetate](/img/structure/B12283423.png)
![8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxycyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one](/img/structure/B12283424.png)
